molecular formula C9H8Cl2 B15045852 1,3-Dichloro-2-cyclopropylbenzene

1,3-Dichloro-2-cyclopropylbenzene

Cat. No.: B15045852
M. Wt: 187.06 g/mol
InChI Key: MKOIZXQJSPNATD-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-cyclopropylbenzene is an organic compound with the molecular formula C9H8Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and a cyclopropyl group is attached at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-cyclopropylbenzene can be synthesized through several methods. One common approach involves the chlorination of 2-cyclopropylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-cyclopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylbenzene derivatives with fewer chlorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include partially or fully dechlorinated cyclopropylbenzene derivatives.

Scientific Research Applications

1,3-Dichloro-2-cyclopropylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-cyclopropylbenzene involves its interaction with molecular targets through its aromatic and cyclopropyl groups. The chlorine atoms can participate in electrophilic interactions, while the cyclopropyl group can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichlorobenzene: Lacks the cyclopropyl group, making it less sterically hindered.

    2-Cyclopropylbenzene: Lacks the chlorine atoms, affecting its reactivity and interaction with other molecules.

    1,3-Dichloro-2-methylbenzene: Similar in structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

1,3-Dichloro-2-cyclopropylbenzene is unique due to the presence of both chlorine atoms and a cyclopropyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

1,3-dichloro-2-cyclopropylbenzene

InChI

InChI=1S/C9H8Cl2/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2

InChI Key

MKOIZXQJSPNATD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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